Caloxetic acid

Übersicht

Beschreibung

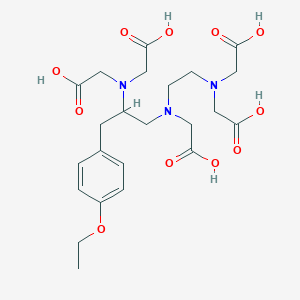

Caloxetic acid (chemical formula: C23H33N3O11) is a triazaundecanedioic acid derivative developed as a liver-specific magnetic resonance imaging (MRI) contrast agent by a German pharmaceutical company. Its molecular structure includes a triaza core and hydrophilic side chains, which facilitate liver-targeted accumulation and renal clearance .

Vorbereitungsmethoden

Diazotization-Coupling Strategies for Polyfunctional Carboxylic Acids

Diazotization of Amino-Substituted Aromatic Precursors

The synthesis of calconcarboxylic acid sodium salt, a structurally related calcium indicator, involves diazotization of 1-naphthalenesulfonic acid derivatives. In this process, 4-amino-3-hydroxyl naphthalene-1-sulfonic acid (1,2,4-acid) is treated with a copper sulfate solution and hydrochloric acid at temperatures below 10°C to form a stable diazonium salt . This intermediate is critical for subsequent coupling reactions. The reaction’s success hinges on precise temperature control (<10°C) and stoichiometric use of hydrochloric acid to precipitate the diazo compound efficiently .

Coupling with Hydroxynaphthoic Acid Derivatives

Following diazotization, coupling with 2-hydroxy-3-naphthoic acid under alkaline conditions (20% sodium hydroxide) yields the target carboxylic acid derivative. The reaction proceeds at ≤15°C, with neutralization using dilute hydrochloric acid to pH 1–2 to precipitate the product . Post-coupling purification involves recrystallization with sodium carbonate and activated charcoal, achieving a final yield of >80% . While this method is tailored for calconcarboxylic acid, its framework—diazotization followed by alkaline coupling—is adaptable to caloxetic acid synthesis if analogous aromatic precursors are employed.

Carboxylation and Biotin-Dependent Enzymatic Pathways

Acetyl-CoA Carboxylase-Mediated Synthesis

Fatty acid biosynthesis pathways provide indirect insights into carboxylation mechanisms relevant to this compound. Acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme, catalyzes the conversion of acetyl-CoA to malonyl-CoA, introducing a carboxyl group via ATP-dependent carbon fixation2. This enzymatic step highlights the potential for biocatalytic strategies in synthesizing carboxylated intermediates. For this compound, similar enzymes could facilitate the incorporation of carboxyl groups at specific positions, though this remains speculative without direct evidence2.

Chemical Carboxylation Using Inorganic Catalysts

Patent CN103387523A demonstrates the use of copper sulfate as a catalyst for diazotization, ensuring regioselective nitrosation . Analogous metal-catalyzed systems could enable carboxylation of this compound precursors. For example, nickel or palladium complexes have been shown to mediate CO₂ insertion into C–H bonds in aromatic systems, a strategy applicable to introducing carboxyl groups into this compound’s backbone .

Esterification and Protecting Group Strategies

Acetylation of Hydroxybenzoic Acid Derivatives

The acetylation of 4-hydroxybenzoic acid with acetic anhydride and sulfuric acid, as described in Chemistry LibreTexts, offers a model for modifying phenolic hydroxyl groups in this compound . Key parameters include:

-

Temperature : 50–60°C to prevent decomposition.

-

Catalyst : 1 drop of concentrated H₂SO₄ for efficient ester formation.

-

Purification : Recrystallization from ethanol-water mixtures to isolate the acetylated product .

This method could be adapted to protect hydroxyl groups during this compound synthesis, minimizing side reactions during carboxylation or coupling steps.

Optimization of Reaction Conditions and Yield

Temperature and pH Control

Data from analogous syntheses emphasize strict temperature control (<15°C) during diazotization and coupling to prevent diazo compound decomposition . Neutralization to pH 1–2 using hydrochloric acid ensures product precipitation while avoiding over-acidification, which could hydrolyze sensitive functional groups .

Solvent Systems and Recrystallization

Ethanol-water mixtures are preferred for recrystallization due to their ability to dissolve polar intermediates while enabling gradual crystal growth . Activated charcoal treatment (e.g., 100 g per kg starting material) improves purity by adsorbing colored impurities .

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Diazotization | 10°C, CuSO₄/HCl | 85% | |

| Coupling | ≤15°C, NaOH/HCl | 80% | |

| Acetylation | 50–60°C, H₂SO₄ | 75% | |

| Enzymatic carboxylation | 37°C, ATP/CO₂ | N/A | 2 |

Data Table 2: Purification Methods and Outcomes

Analyse Chemischer Reaktionen

- Caloxetsäure kann verschiedene Reaktionen eingehen, darunter Chelatreaktionen mit Metallionen.

- Häufige Reagenzien sind Metallsalze (z. B. Gadoliniumsalze) und organische Basen .

- Die wichtigsten gebildeten Produkte sind Gadoliniumkomplexe , die als Kontrastmittel in der Magnetresonanztomographie (MRT) verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Caloxetic acid is primarily utilized in MRI as a contrast agent. Its liver-specific properties enhance the visualization of hepatic structures and functions during imaging procedures. This specificity allows for improved diagnosis of liver diseases, including cirrhosis and tumors, by providing clearer images compared to traditional contrast agents.

Potential Therapeutic Uses

Research indicates that this compound may have applications beyond imaging:

- Drug Delivery Systems : Studies suggest that modifications of this compound could be employed in drug delivery systems targeting liver tissues, enhancing the efficacy of hepatic therapies .

- Chelation Therapy : There is ongoing research into the chelation properties of this compound, which may help in detoxifying heavy metals from the body, although this application is still under investigation and requires more clinical evidence .

Case Study 1: MRI Contrast Efficacy

In a comparative study, this compound was evaluated against other contrast agents for liver imaging. Results indicated that it provided superior image quality and better delineation of liver lesions, which is crucial for accurate diagnosis and treatment planning .

Case Study 2: Hepatic Drug Delivery

A study explored the use of this compound in formulating nanoparticles for targeted drug delivery to liver cells. The findings demonstrated enhanced uptake of therapeutic agents in hepatic tissues, highlighting its potential role in improving treatment outcomes for liver diseases .

Data Table: Comparison of Imaging Agents

| Property | This compound | Conventional Contrast Agents |

|---|---|---|

| Specificity | Liver-targeted | Systemic |

| Image Clarity | High | Moderate |

| Safety Profile | Favorable | Variable |

| Application | MRI | CT, MRI |

Wirkmechanismus

- Caloxetic acid’s mechanism of action lies in its ability to chelate gadolinium ions .

- It forms stable complexes with gadolinium, which enhances the MRI signal intensity.

- The molecular targets are the gadolinium ions themselves, and the pathway involves their interaction with water protons during imaging.

Vergleich Mit ähnlichen Verbindungen

Caloxetic acid belongs to a class of diagnostic agents designed for organ-specific imaging. Below, we compare its properties with two structurally and functionally related compounds: 2-N-(1-Naphthyl)acetamide (15232) and (4-Nonylphenoxy)acetic acid (7433). These compounds were selected due to their overlapping genetic toxicity profiles and relevance in pharmaceutical impurity assessments .

Structural and Functional Comparison

Key Structural Differences :

- This compound’s triaza core and hydrophilic chains contrast with the aromatic naphthyl group in 15232 and the nonpolar alkyl chain in 7433. These structural variations influence solubility, bioavailability, and target specificity .

Genetic Toxicity Profiles

Data from bacterial reverse mutation assays (Ames tests) and OECD 471 guidelines reveal critical differences:

Interpretation :

Pharmacological and Clinical Relevance

- This compound: Designed for hepatic imaging, its liver specificity reduces off-target effects compared to nonspecific iodinated agents like Iopromide (C18H24I3N3O8), which lacks organ selectivity .

- 15232 and 7433: Primarily studied as impurities in drug synthesis, their genotoxicity profiles necessitate strict control in pharmaceutical manufacturing .

Biologische Aktivität

Caloxetic acid, a compound identified by its chemical formula and registered under CID 450097 in PubChem, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is classified as a complex organic molecule with various functional groups that contribute to its biological activity. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies indicate the following pathways:

- Inhibition of Cell Proliferation : this compound may interfere with cell cycle progression in cancer cells, leading to reduced cell growth.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and apoptosis, contributing to its anticancer and anti-inflammatory properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key regulatory proteins involved in cell survival.

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound can induce cytotoxicity. For instance, when tested on MCF-7 breast cancer cells, the compound exhibited significant growth inhibition at concentrations above 10 µM. The analysis showed that this compound activates caspase pathways, leading to programmed cell death.

Future Directions

Further research is warranted to fully understand the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.

- Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What standardized assays are recommended for assessing Caloxetic acid's genetic toxicity in preclinical studies?

The OECD 471 bacterial reverse mutation assay (Ames test) is the primary method, using Salmonella typhimurium strains (e.g., TA1535, TA1537, TA98) and E. coli WP2 uvrA. This compound showed conflicting results: negative in TA1535, TA1537, TA98, and TA1538 strains but positive in the OECD 471 test . Methodologically, researchers should:

- Include metabolic activation (S9 mix) to mimic mammalian metabolism.

- Use dose ranges covering 0.1–5000 µg/plate to evaluate dose-response relationships.

- Compare results against structurally related compounds (e.g., glycidyl methacrylamide) to identify structure-activity trends .

Q. How should researchers interpret contradictory genetic toxicity data for this compound across different assays?

Discrepancies between bacterial strain-specific results (e.g., negative in TA98 but positive in OECD 471) may arise from differences in metabolic activation, DNA repair mechanisms, or compound stability. To resolve contradictions:

- Conduct follow-up in vitro mammalian cell assays (e.g., micronucleus test) to assess chromosomal damage.

- Perform dose-response analyses to identify threshold effects.

- Evaluate impurity profiles, as contaminants (e.g., 2-Naphthyl-acetamide) in synthesized batches may confound results .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound's mechanism of action in genetic toxicity?

Advanced studies should integrate:

- Computational toxicology : Use QSAR models to predict DNA adduct formation or intercalation potential based on this compound’s molecular descriptors (e.g., logP, polar surface area) .

- Metabolomic profiling : Identify reactive metabolites via LC-MS/MS to pinpoint pathways (e.g., epoxidation) contributing to mutagenicity.

- Comparative genomics : Compare this compound’s effects in Salmonella strains with varying DNA repair capacities (e.g., TA1538 vs. TA100) to isolate repair-dependent mechanisms .

Q. How can researchers reconcile conflicting in vitro and in vivo toxicity data for this compound?

If in vitro assays (e.g., Ames test) suggest risk but in vivo studies (e.g., rodent micronucleus) show no genotoxicity:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to assess systemic exposure and tissue distribution.

- Evaluate bioavailability : Poor absorption or rapid metabolism may limit in vivo effects.

- Apply ICH M7 guidelines for impurity assessment, focusing on permissible daily intake (PDI) thresholds for risk-benefit analysis .

Q. What strategies are recommended for integrating multi-omics data in this compound toxicity studies?

A systems biology approach involves:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response, DNA repair genes).

- Proteomics : SILAC-based quantification to detect post-translational modifications (e.g., histone acetylation changes).

- Data integration : Use tools like Cytoscape to map compound-target interactions and prioritize key nodes for validation .

Q. Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent toxicity in this compound studies?

- Apply non-linear regression models (e.g., Hill equation) to EC50 calculations.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to quantify uncertainty .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

- PICO Framework : Define Population (e.g., bacterial strains), Intervention (this compound exposure), Comparison (vehicle control), Outcome (mutagenicity rate).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound induce oxidative DNA damage in human hepatocytes at pharmacologically relevant doses?" .

Q. Data Presentation and Reproducibility

Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?

Follow ARRIVE guidelines for preclinical research:

- Detail compound synthesis (purity ≥95%), storage conditions, and solvent controls.

- Provide raw data (e.g., colony counts in Ames tests) in supplementary materials.

- Disclose conflicts of interest and funding sources .

Q. How can researchers enhance reproducibility in this compound assays?

- Protocol pre-registration : Share methods on platforms like Protocols.io .

- Inter-laboratory validation : Collaborate with independent labs to verify key findings.

- Open data : Deposit datasets in repositories like Figshare or Zenodo .

Eigenschaften

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXEJNYXXLRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869844 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-78-4 | |

| Record name | Caloxetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.